![molecular formula C18H19NO3 B144376 (2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane CAS No. 128018-44-0](/img/structure/B144376.png)
(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane
Overview
Description
The compound "(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane" is a chiral epoxide with a protected amino group, which is a key intermediate in the synthesis of HIV-1 protease inhibitors. This molecule is derived from the amino acid L-phenylalanine and is characterized by its two stereocenters at the second and third carbon atoms, indicating its (2S,3S)-configuration .
Synthesis Analysis
The synthesis of related compounds has been described in two papers. The first paper outlines the synthesis of (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane, which is similar to the target compound but with a different protecting group (Boc instead of Cbz). The process involves several steps starting from (S)-phenylalanine, including protection, esterification, reaction with dimethyl sulfoxonium methylide, Meerwein-Ponndorf-Verley reduction, and cyclization, achieving an overall yield of about 45%. The structure was confirmed using 1H NMR and MS .
The second paper describes the synthesis of (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, another closely related compound. Starting from natural L-phenylalanine, the synthesis involves amino protection, the Arndt-Eistert reaction, chlorination, and reduction. The final product was characterized by LC-MS and X-ray diffraction . Although this paper does not directly describe the synthesis of the epoxy compound, the methods used for introducing the Cbz protecting group and establishing the stereochemistry are relevant.
Molecular Structure Analysis
The molecular structure of the target compound includes a phenyl ring, an epoxide ring, and a Cbz-protected amino group. The stereochemistry is crucial for its biological activity as an HIV protease inhibitor intermediate. The X-ray diffraction method mentioned in the second paper is a powerful tool for determining the precise three-dimensional arrangement of atoms in the molecule, which is essential for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The epoxide ring in the compound is a reactive moiety that can undergo various ring-opening reactions, often in a stereospecific manner. The presence of the amino group, once deprotected, can also participate in further synthetic transformations, such as coupling reactions to build more complex molecules. The papers provided do not detail specific chemical reactions involving the target compound, but the described synthetic routes and characterization techniques suggest a high degree of functional group manipulation and control over stereochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, the use of NMR and MS for structure confirmation in the first paper implies that the compound is stable enough under the conditions used for these analyses. LC-MS characterization in the second paper suggests that the compound has suitable properties for chromatographic separation and mass spectrometric detection, which are important for purity assessment and identification during the synthesis process .
Scientific Research Applications
Epoxy Compounds in Genetic and Toxicological Research
Metabolism and Genotoxicity of Epoxy Compounds : Research on 1,3-butadiene (BD) and its oxidative metabolites, including 1,2-epoxy-3-butene (EB), reveals the significance of epoxides in studying the metabolism and genotoxic effects in humans and rodents. These compounds interact with DNA and hemoglobin, inducing various genotoxic effects. This insight is crucial for understanding the potential genetic and carcinogenic impacts of similar epoxy compounds, including "(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane" (Jackson et al., 2000).
Hemoglobin Adducts as Biomarkers : The study of butadiene-derived epoxides forming hemoglobin adducts highlights the application of epoxy compounds in developing biomarkers for exposure and toxicity assessment. This research underscores the importance of understanding the metabolism of epoxy compounds across species, which could extend to the metabolism of "(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane" (Boysen et al., 2007).
Epoxy Compounds in Environmental and Material Science
Bioremediation and Environmental Impact : Studies on the degradation of carbamazepine (CBZ) by microbial enzymes provide insights into the bioremediation potential of epoxy compounds. The enzymes capable of degrading CBZ into less harmful metabolites could offer clues on the environmental handling or degradation pathways for similar epoxy compounds (Emily et al., 2022).
Mechanical Properties of Epoxy Nanocomposites : Research into the mechanical properties of epoxy resins reinforced with inorganic nanoparticles, like titanium dioxide, sheds light on the potential of "(2S,3S)-1,2-Epoxy-3-(Cbz-amino)-4-phenylbutane" in enhancing the mechanical, thermal, and other properties of nanocomposites. This application is particularly relevant in developing materials for aerospace, automotive, and civil construction (Pinto et al., 2015).
properties
IUPAC Name |
benzyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURMMNMFHRIMJD-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301172108 | |
Record name | Phenylmethyl N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301172108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128018-44-0 | |
Record name | Phenylmethyl N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128018-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301172108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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